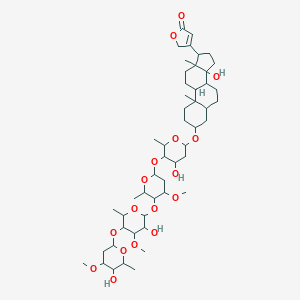
Oxyline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxyline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Bioconjugation and Biomolecular Chemistry The formation of oximes and hydrazones, including oxyline, is extensively used in various scientific domains as a simple and versatile conjugation strategy. This reaction finds applications in polymer chemistry, biomaterials, dynamic combinatorial chemistry, organic synthesis, and chemical biology. Innovations in this field over the past decade have greatly enhanced the efficiency of these reactions, making them faster and more versatile for bioconjugations and biomolecular applications (Kölmel & Kool, 2017).
Natural Compound Isolation and Structural Analysis Oxyline, identified as a cardenolide tetraglycoside, has been isolated from the dried roots of Oxystelma esculentum. Its structure and properties were elucidated through chemical and spectroscopic methods, highlighting its significance in phytochemistry (Srivastava, Khare, & Khare, 1991).
Electrocatalytic Applications N-Oxyl compounds like oxyline are extensively employed as catalysts for selective oxidation of organic molecules, both in laboratory and industrial settings. They are particularly useful in electrocatalytic reactions, where their redox properties at electrode surfaces enable a wide range of electrosynthetic applications (Nutting, Rafiee, & Stahl, 2018).
Analytical Chemistry in Biological Systems Oxyline and similar compounds are vital in the study of oxylipins, which are important lipid mediators derived from polyunsaturated fatty acids. These compounds are crucial regulators and markers in various normal and pathological processes. Advances in mass spectrometry technologies have significantly improved the methods for extracting and analyzing oxylipins from biological samples (Liakh et al., 2019).
Environmental Applications Research has demonstrated the effectiveness of oxyline in reducing chemical oxygen demand (COD) from wastewater. This showcases its potential in environmental conservation and waste management applications (Simonič & Pintarič, 2005).
Plant Physiology and Stress Response Oxylines play a significant role in plant physiology, particularly in the signaling pathways associated with stress responses. They are involved in the biosynthesis of signaling molecules like jasmonic acid, which regulate various developmental and defense-related processes in plants (Howe & Schilmiller, 2002).
Propriétés
Numéro CAS |
132741-68-5 |
|---|---|
Nom du produit |
Oxyline |
Formule moléculaire |
C30H40S12 |
Poids moléculaire |
953.2 g/mol |
Nom IUPAC |
3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C50H80O17/c1-24-41(53)35(56-7)21-39(60-24)66-45-27(4)63-47(42(54)46(45)58-9)67-44-26(3)62-40(22-36(44)57-8)65-43-25(2)61-38(20-34(43)51)64-30-12-15-48(5)29(19-30)10-11-33-32(48)13-16-49(6)31(14-17-50(33,49)55)28-18-37(52)59-23-28/h18,24-27,29-36,38-47,51,53-55H,10-17,19-23H2,1-9H3 |
Clé InChI |
MQKNLRFUHOJEGN-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3C(OC(CC3OC)OC4C(OC(CC4O)OC5CCC6(C(C5)CCC7C6CCC8(C7(CCC8C9=CC(=O)OC9)O)C)C)C)C)C)OC)O |
Autres numéros CAS |
15432-97-0 |
Synonymes |
3-uzarigenin-3-O-beta-cymaropyranosyl-(1-4)-O-beta-thevetopyranosyl-(1-4)-O-beta-cymaropyranosyl-(1-4)-O-beta digitoxopyranoside oxyline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)



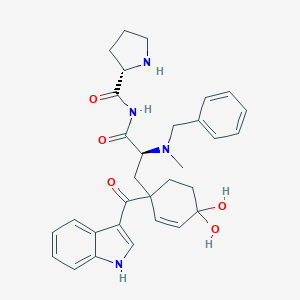

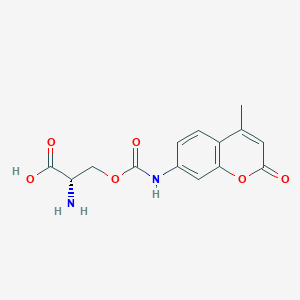
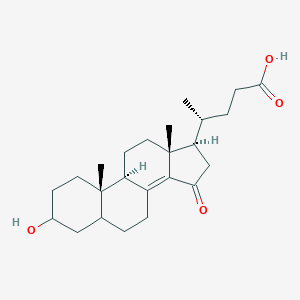
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
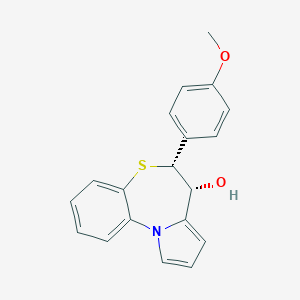
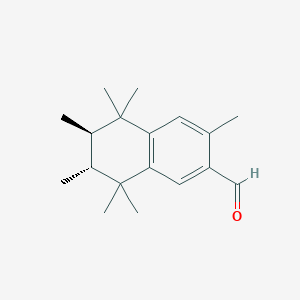
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)

![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)